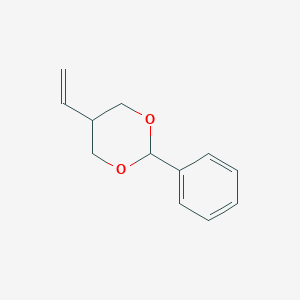

5-Ethenyl-2-phenyl-1,3-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

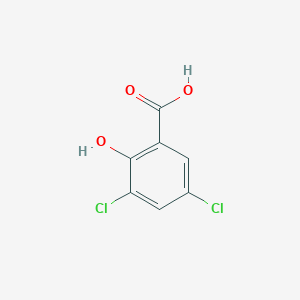

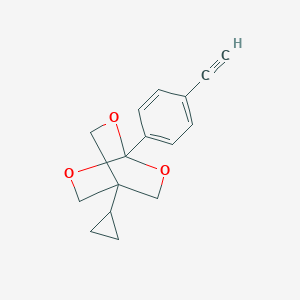

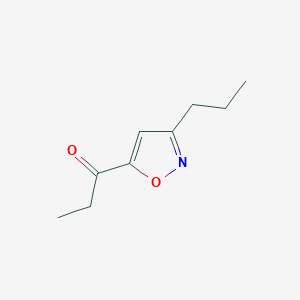

5-Ethenyl-2-phenyl-1,3-dioxane, also known as styrene oxide, is a cyclic organic compound with the molecular formula C10H10O2. It is commonly used in the chemical industry as a building block for the synthesis of various chemicals and polymers.

Mechanism Of Action

The mechanism of action of 5-Ethenyl-2-phenyl-1,3-dioxane involves the formation of reactive intermediates such as epoxides and diols. These reactive intermediates can undergo various chemical reactions such as hydrolysis, oxidation, and reduction. The biological effects of 5-Ethenyl-2-phenyl-1,3-dioxane are largely dependent on the reactivity of these intermediates and their interactions with various cellular components.

Biochemical And Physiological Effects

5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to cause cytotoxicity and apoptosis in various cancer cell lines. Additionally, 5-Ethenyl-2-phenyl-1,3-dioxane has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-Ethenyl-2-phenyl-1,3-dioxane is its availability and ease of synthesis. It is also a relatively stable compound that can be stored for long periods of time. However, one of the major limitations of 5-Ethenyl-2-phenyl-1,3-dioxane is its reactivity and potential toxicity. Careful handling and disposal procedures are required to minimize the risk of exposure.

Future Directions

There are several future directions for the study of 5-Ethenyl-2-phenyl-1,3-dioxane. One area of research is the development of novel epoxide hydrolase inhibitors for the treatment of various diseases such as cancer and inflammation. Another area of research is the study of the metabolism and pharmacokinetics of 5-Ethenyl-2-phenyl-1,3-dioxane in various animal models. Additionally, the development of new synthetic methods for the production of 5-Ethenyl-2-phenyl-1,3-dioxane and its derivatives is an area of ongoing research.

Synthesis Methods

5-Ethenyl-2-phenyl-1,3-dioxane can be synthesized by the epoxidation of 5-Ethenyl-2-phenyl-1,3-dioxane using various oxidizing agents such as hydrogen peroxide, peracids, and m-chloroperbenzoic acid. The reaction is typically carried out in the presence of a catalyst such as a transition metal complex or a quaternary ammonium salt.

Scientific Research Applications

5-Ethenyl-2-phenyl-1,3-dioxane has been extensively studied for its various scientific research applications. It is commonly used as a model compound for the study of epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to form diols. It has also been used as a substrate for the study of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics.

properties

CAS RN |

128562-00-5 |

|---|---|

Product Name |

5-Ethenyl-2-phenyl-1,3-dioxane |

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-ethenyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C12H14O2/c1-2-10-8-13-12(14-9-10)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |

InChI Key |

UIXWASZEUIZYAW-UHFFFAOYSA-N |

SMILES |

C=CC1COC(OC1)C2=CC=CC=C2 |

Canonical SMILES |

C=CC1COC(OC1)C2=CC=CC=C2 |

synonyms |

1,3-Dioxane,5-ethenyl-2-phenyl-,trans-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.